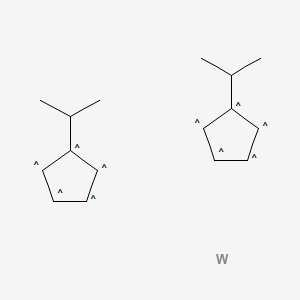
CID 90474439
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride . This organometallic compound features tungsten at its core, coordinated with two isopropylcyclopentadienyl ligands and two hydride ligands. It is recognized for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is typically synthesized through the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction proceeds as follows:
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is synthesized by alkylation of cyclopentadiene with isopropyl halides.
Formation of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Tungsten hexachloride reacts with isopropylcyclopentadiene in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere. A reducing agent such as lithium aluminum hydride is used to facilitate the reduction of tungsten.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is often produced in specialized reactors designed to handle organometallic compounds safely.
化学反応の分析
Types of Reactions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced further to form lower oxidation state tungsten species.
Substitution: The hydride ligands can be substituted with other ligands such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve reagents like halides (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds, such as tungsten oxides or halides.
Reduction: Lower oxidation state tungsten species, potentially leading to tungsten metal.
Substitution: Various tungsten complexes with different ligands, depending on the substituent used.
科学的研究の応用
Chemistry
In chemistry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used as a precursor for synthesizing other tungsten-containing compounds. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.
Biology
While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine
Research is ongoing to explore the potential medicinal applications of tungsten compounds, including their use in radiopharmaceuticals and as therapeutic agents.
Industry
In industry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used in the production of advanced materials, including tungsten-based catalysts and coatings. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride exerts its effects involves the interaction of its tungsten center with other molecules. The hydride ligands can participate in hydrogen transfer reactions, while the isopropylcyclopentadienyl ligands stabilize the tungsten center and influence its reactivity. The compound can act as a catalyst or precursor in various chemical reactions, facilitating the formation or transformation of other compounds.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of isopropylcyclopentadienyl.
Bis(tert-butylcyclopentadienyl)tungsten(IV) dihydride: Features tert-butylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(methylcyclopentadienyl)tungsten(IV) dihydride: Contains methylcyclopentadienyl ligands, providing a comparison in terms of ligand size and electronic effects.
Uniqueness
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These groups influence the compound’s steric and electronic properties, affecting its reactivity and stability. This uniqueness makes it particularly valuable in specific catalytic applications and in the synthesis of specialized tungsten compounds.
特性
分子式 |
C16H22W |
|---|---|
分子量 |
398.2 g/mol |
InChI |
InChI=1S/2C8H11.W/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
InChIキー |
VRMGPHYEHNLCQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



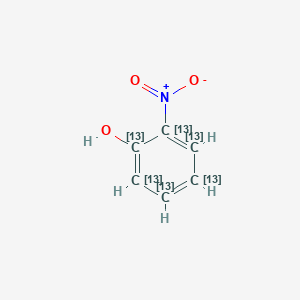
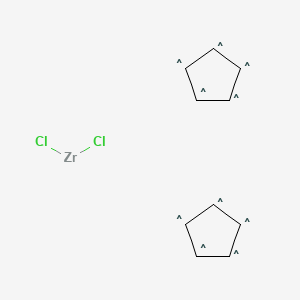
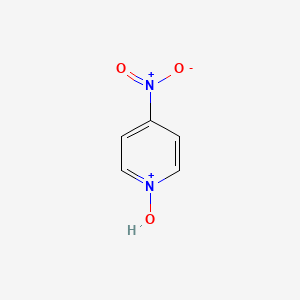


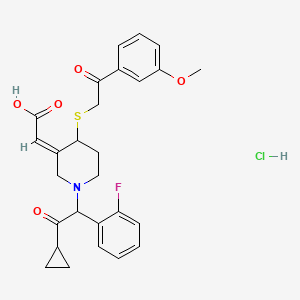
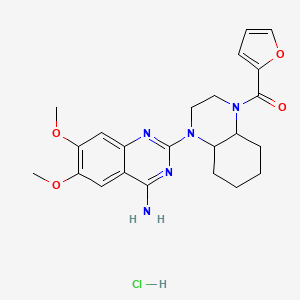
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
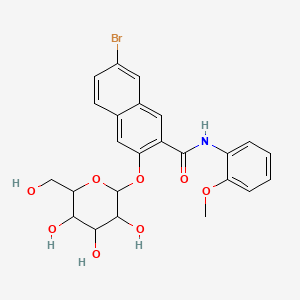
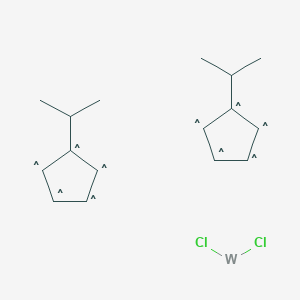
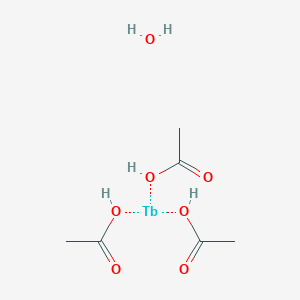
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
